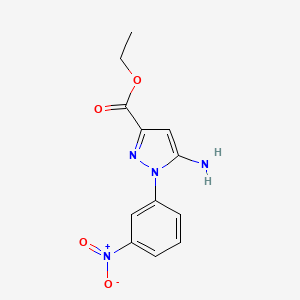
bromozinc(1+);1,2,3-trifluorobenzene-5-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+);1,2,3-trifluorobenzene-5-ide is an organozinc compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromozinc cation and a 1,2,3-trifluorobenzene-5-ide anion, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromozinc(1+);1,2,3-trifluorobenzene-5-ide typically involves the reaction of 1,2,3-trifluorobenzene with a bromozinc reagent. One common method is the halogen-metal exchange reaction, where 1,2,3-trifluorobenzene is treated with a bromozinc halide under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);1,2,3-trifluorobenzene-5-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromozinc group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Catalysts: Palladium and nickel catalysts are frequently used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Typical solvents include tetrahydrofuran (THF), diethyl ether, and dimethylformamide (DMF), which provide a suitable medium for the reactions to occur.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound, while in a substitution reaction, the product could be an alkyl or aryl derivative of 1,2,3-trifluorobenzene.
Scientific Research Applications
Bromozinc(1+);1,2,3-trifluorobenzene-5-ide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and specialty chemicals, due to its unique reactivity.
Mechanism of Action
The mechanism by which bromozinc(1+);1,2,3-trifluorobenzene-5-ide exerts its effects involves the interaction of the bromozinc cation with various molecular targets. In coupling reactions, the bromozinc cation coordinates with a palladium or nickel catalyst, facilitating the transfer of the 1,2,3-trifluorobenzene-5-ide anion to the target molecule. This process involves the formation of a transient organometallic intermediate, which undergoes reductive elimination to form the final product.
Comparison with Similar Compounds
Bromozinc(1+);1,2,3-trifluorobenzene-5-ide can be compared with other similar organozinc compounds, such as:
- Bromozinc(1+);1,2,4-trifluorobenzene-5-ide
- Bromozinc(1+);1,3,5-trifluorobenzene-5-ide
- Bromozinc(1+);1,2,3,4-tetrafluorobenzene-5-ide
These compounds share similar reactivity patterns but differ in the position and number of fluorine atoms on the benzene ring. The unique arrangement of fluorine atoms in this compound imparts distinct electronic properties, making it particularly useful in specific synthetic applications.
Properties
IUPAC Name |
bromozinc(1+);1,2,3-trifluorobenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3.BrH.Zn/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKPKQOLJAUXJM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C(=C1F)F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333747.png)
![3-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333750.png)
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333753.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333760.png)


